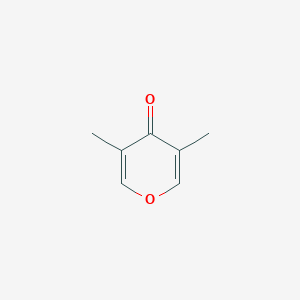
3,5-Dimethyl-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-4H-pyran-4-one, also known as DMPO, is a heterocyclic organic compound with a molecular formula of C7H8O2. DMPO is a versatile molecule with various applications in scientific research, including its use as a spin trapping agent, antioxidant, and flavoring agent. In
Applications De Recherche Scientifique
3,5-Dimethyl-4H-pyran-4-one is widely used in scientific research as a spin trapping agent, which is a technique used to study free radicals and reactive oxygen species (ROS). This compound reacts with free radicals and ROS to form stable adducts that can be analyzed using various techniques, including electron paramagnetic resonance (EPR) spectroscopy. This compound is also used as an antioxidant, which is a molecule that can prevent or delay the oxidation of other molecules. This compound has been shown to have antioxidant properties in both in vitro and in vivo studies. Additionally, this compound is used as a flavoring agent in the food industry due to its pleasant odor and taste.
Mécanisme D'action
3,5-Dimethyl-4H-pyran-4-one acts as a spin trapping agent by reacting with free radicals and ROS to form stable adducts. The reaction between this compound and free radicals occurs through the addition of this compound to the unpaired electron of the free radical, forming a radical adduct. The radical adduct is then stabilized through the formation of a covalent bond between the unpaired electron and the nitrogen atom of this compound. The stable adduct can then be analyzed using EPR spectroscopy to determine the identity and concentration of the free radical.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. This compound has been shown to have antioxidant properties, which can protect cells from oxidative stress and damage. This compound has also been shown to have anti-inflammatory properties, which can reduce inflammation in various tissues. Additionally, this compound has been shown to have neuroprotective effects, which can protect neurons from damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-Dimethyl-4H-pyran-4-one has several advantages for use in lab experiments. This compound is a stable molecule that can be easily synthesized and stored. This compound is also a versatile molecule that can be used in various techniques, including EPR spectroscopy, to study free radicals and ROS. However, this compound also has some limitations for use in lab experiments. This compound can react with other molecules, including some antioxidants, which can complicate data interpretation. Additionally, this compound can be toxic at high concentrations, which can limit its use in some experiments.
Orientations Futures
For research on 3,5-Dimethyl-4H-pyran-4-one include the development of new spin trapping agents and the exploration of its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 3,5-Dimethyl-4H-pyran-4-one can be achieved through multiple methods, including the condensation of 2-acetyl furan with formaldehyde, the oxidation of 3,5-dimethyl-2-furfural, and the cyclization of 2-methyl-3,5-dihydroxy-2,3-dihydrofuran-4-one. The most common method for synthesizing this compound involves the reaction of 2-acetyl furan with formaldehyde in the presence of an acid catalyst, typically sulfuric acid, to form this compound.
Propriétés
| 19083-61-5 | |
Formule moléculaire |
C7H8O2 |
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
3,5-dimethylpyran-4-one |
InChI |
InChI=1S/C7H8O2/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3 |
Clé InChI |
TYNBCLRVUQVAEV-UHFFFAOYSA-N |
SMILES |
CC1=COC=C(C1=O)C |
SMILES canonique |
CC1=COC=C(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


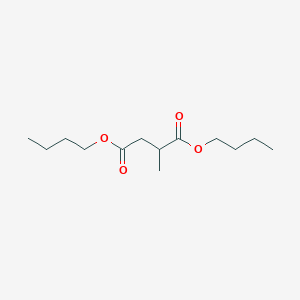
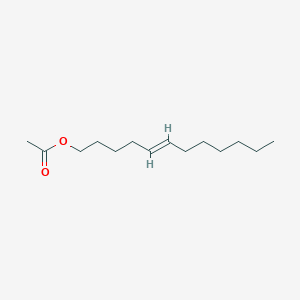
![2-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B102839.png)
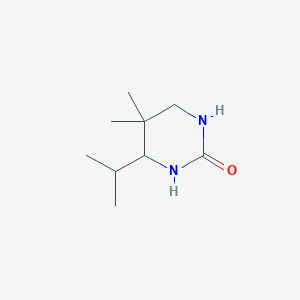


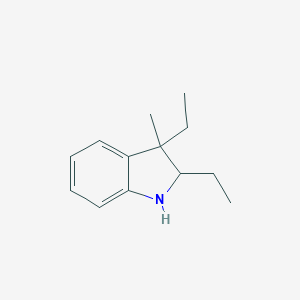


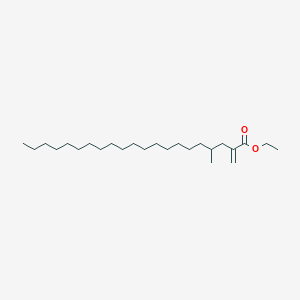
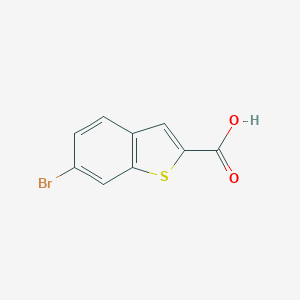
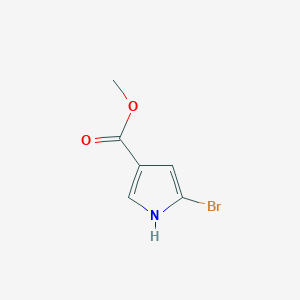

![2-[(4-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B102864.png)
